1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione
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Overview
Description
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione is a macrocyclic compound with the molecular formula C₁₂H₂₀O₇S. It is characterized by its unique structure, which includes five oxygen atoms and one sulfur atom within an 18-membered ring.
Preparation Methods
The synthesis of 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of diethylene glycol with thiodiglycolic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms in the ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and processes.
Mechanism of Action
The mechanism by which 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The macrocyclic structure allows for the encapsulation of target molecules, facilitating their transport and interaction with specific molecular targets. This property is particularly useful in drug delivery systems, where the compound can enhance the bioavailability and efficacy of therapeutic agents .
Comparison with Similar Compounds
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione can be compared with other macrocyclic compounds, such as crown ethers and cryptands. While crown ethers primarily contain oxygen atoms, the inclusion of a sulfur atom in this compound imparts unique chemical properties, such as increased affinity for certain metal ions. Similar compounds include:
Crown ethers: Macrocyclic compounds with multiple oxygen atoms.
Properties
CAS No. |
63689-59-8 |
---|---|
Molecular Formula |
C12H20O7S |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
1,4,7,10,13-pentaoxa-16-thiacyclooctadecane-5,9-dione |
InChI |
InChI=1S/C12H20O7S/c13-11-9-17-10-12(14)19-4-2-16-6-8-20-7-5-15-1-3-18-11/h1-10H2 |
InChI Key |
KRKIOBBKQQFGOP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)COCC(=O)OCCOCCSCCO1 |
Origin of Product |
United States |
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